3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a trifluoromethyl group attached at the 3-position. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds. This method is considered the most general approach for the synthesis of these heterocycles . Other synthetic routes include the use of alkoxymethylene β-dicarbonyl derivatives, enaminonitriles, and β-enaminones .
One efficient synthetic route involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material. This compound undergoes a Suzuki–Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids to yield C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives . The reaction conditions typically require a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki–Miyaura cross-coupling reaction and the availability of starting materials suggest that this method could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-position where the trifluoromethyl group is attached.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for functionalizing the compound by introducing aryl or heteroaryl groups.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses aryl or heteroaryl boronic acids as reagents and a tandem catalyst system (XPhosPdG2/XPhos) to facilitate the coupling.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, which can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various arylated and heteroarylated derivatives of this compound, which can exhibit diverse biological activities .
Scientific Research Applications
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the trifluoromethyl group.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor used in the synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Triazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-12-13-3-1-2-11-6(5)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUYSSUXDEUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(F)(F)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256927 | |
Record name | 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-67-1 | |
Record name | 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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